Acetamide, N-(aminocarbonyl)-2,2-dinitro-
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Overview
Description
Acetamide, N-(aminocarbonyl)-2,2-dinitro- is an organic compound with the molecular formula C3H6N2O2 It is a derivative of acetamide, where the hydrogen atoms are replaced by nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro- can be achieved through several methods. One common approach involves the reaction of acetamide with nitro compounds under controlled conditions. For instance, the treatment of acetamide with nitric acid can yield the desired product. Another method involves the use of nitrating agents such as dinitrogen pentoxide (N2O5) or nitronium tetrafluoroborate (NO2BF4) to introduce nitro groups into the acetamide molecule .
Industrial Production Methods
Industrial production of Acetamide, N-(aminocarbonyl)-2,2-dinitro- typically involves large-scale nitration processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The use of continuous flow reactors and advanced cooling systems ensures the safe and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(aminocarbonyl)-2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroacetamide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diaminoacetamide.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used for substitution reactions.
Major Products
Oxidation: Nitroacetamide derivatives.
Reduction: Diaminoacetamide.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-(aminocarbonyl)-2,2-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(aminocarbonyl)-2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving nitro group reduction and subsequent reactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Acetamide: The parent compound without nitro groups.
N,N-Dimethylacetamide: A derivative with two methyl groups attached to the nitrogen atom.
Nitroacetamide: A compound with a single nitro group attached to the acetamide molecule.
Uniqueness
The dual nitro groups provide additional sites for chemical modification and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
269077-47-6 |
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Molecular Formula |
C3H4N4O6 |
Molecular Weight |
192.09 g/mol |
IUPAC Name |
N-carbamoyl-2,2-dinitroacetamide |
InChI |
InChI=1S/C3H4N4O6/c4-3(9)5-1(8)2(6(10)11)7(12)13/h2H,(H3,4,5,8,9) |
InChI Key |
NZEJYBQBDZDVIW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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